tert-Butyl 2-((tert-butoxycarbonyl)amino)-1H-imidazole-1-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

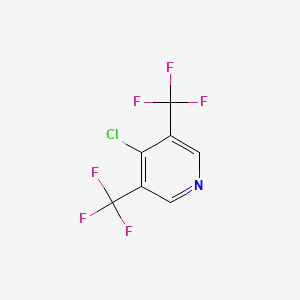

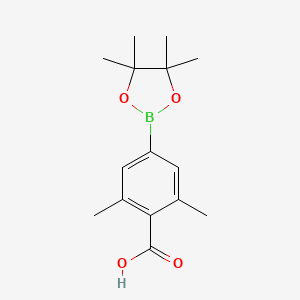

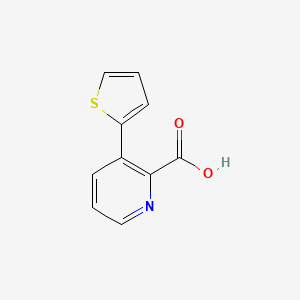

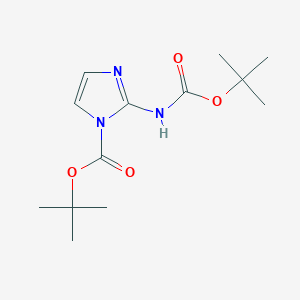

The compound “tert-Butyl 2-((tert-butoxycarbonyl)amino)-1H-imidazole-1-carboxylate” is a complex organic molecule. The tert-butyloxycarbonyl (Boc) group is a protecting group used in organic synthesis . The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .

Synthesis Analysis

The synthesis of compounds with the Boc group can be accomplished in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base . An efficient protocol for synthesis of similar compounds has been reported, involving simple reduction and inversion methods . The Boc/Bn strategy is used in solid-phase peptide synthesis (SPPS), where the stepwise removal of Boc is achieved by treatment with acid, most often trifluoroacetic acid (TFA) .Molecular Structure Analysis

The molecular structure of the compound involves a tert-butyloxycarbonyl (Boc) group attached to an amino group, which is part of an imidazole ring. The Boc group is a protecting group used in organic synthesis .Chemical Reactions Analysis

The Boc group can be removed from the compound under strong acidic conditions, such as with trifluoroacetic acid in dichloromethane, or with HCl in methanol . A complication may be the tendency of the tert-butyl cation intermediate to alkylate other nucleophiles .科学的研究の応用

BOC-Protected Amine Preparation

The tert-butoxycarbonyl (BOC) group is a common protecting group for amines in organic synthesis. BOC-protected amines can be prepared using reagents like di-tert-butyl-iminodicarboxylate, which upon deprotonation, provides a doubly BOC-protected source of NH−2 .

Synthesis of Enantiopure Non-natural Alpha-Amino Acids

The compound serves as an intermediate in synthesizing enantiopure non-natural alpha-amino acids from l-glutamic acid after suitable protection and selective reduction . This is significant for developing novel peptides and drugs.

Optimization of Amino Acid Derivatives Synthesis

Research has been conducted to optimize the synthesis process of Boc derivatives of amino acids, which is fundamental in creating a wide range of bioactive molecules with potential therapeutic applications .

作用機序

Target of Action

Tert-Butyl 2-((tert-butoxycarbonyl)amino)-1H-imidazole-1-carboxylate is a derivative of the amino acid glycine . Amino acids and their derivatives play crucial roles in various biological processes, often serving as building blocks for proteins or as intermediates in metabolism .

Mode of Action

The compound’s mode of action is primarily related to its role as a glycine derivative . Glycine is a non-essential amino acid that serves various functions in the body, including protein synthesis and neurotransmission . As a derivative, this compound may interact with the same targets as glycine, potentially influencing these processes.

Biochemical Pathways

Given its relation to glycine, it may be involved in pathways where glycine acts as a precursor or a neurotransmitter . For instance, glycine is a precursor for the synthesis of proteins, nucleic acids, and other molecules. It also acts as an inhibitory neurotransmitter in the central nervous system .

Pharmacokinetics

For instance, the compound is soluble in acetonitrile, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO), partially soluble in water, but immiscible in diethyl ether, ethyl acetate, and hexane .

Result of Action

As a glycine derivative, it may influence processes where glycine is involved, such as protein synthesis and neurotransmission .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, its solubility in different solvents suggests that its action may be influenced by the surrounding medium . Additionally, factors such as pH, temperature, and the presence of other molecules could potentially affect its stability and activity.

Safety and Hazards

The compound may pose certain safety and hazards risks. For instance, similar compounds with the Boc group have been reported to be hazardous according to the 2012 OSHA Hazard Communication Standard . They may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

将来の方向性

The use of amino acid ionic liquids (AAILs) for organic synthesis is being explored, with a focus on expanding the applicability of AAILs . The use of the Boc group in such compounds can be advantageous in several cases, such as the synthesis of hydrophobic peptides and peptides containing ester and thioester moieties .

特性

IUPAC Name |

tert-butyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]imidazole-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N3O4/c1-12(2,3)19-10(17)15-9-14-7-8-16(9)11(18)20-13(4,5)6/h7-8H,1-6H3,(H,14,15,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZNSRGJCFLCJKR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=NC=CN1C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 2-((tert-butoxycarbonyl)amino)-1H-imidazole-1-carboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-Amino-ethyl)-3-[4-(2-hydroxy-3-isopropylamino-propoxy)-phenyl]-propionamide](/img/structure/B6326032.png)